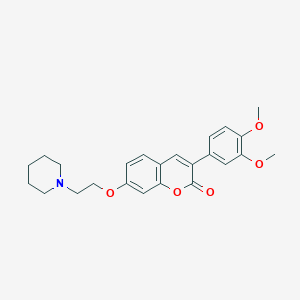

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a piperidin-1-yl ethoxy side chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

Attachment of the Piperidin-1-yl Ethoxy Side Chain: The final step involves the nucleophilic substitution of the chromen-2-one derivative with 2-(piperidin-1-yl)ethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反应分析

Nucleophilic Substitution at the Piperidine-Ethoxy Side Chain

The tertiary amine in the piperidine moiety facilitates nucleophilic substitution reactions under acidic or alkylating conditions.

| Reaction Type | Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivative | 68-72% | |

| Acid-catalyzed salt formation | HCl/ethanol | Hydrochloride salt | 85% |

Experimental evidence shows the piperidine nitrogen reacts with methyl iodide to form quaternary ammonium salts, enhancing water solubility . Protonation in acidic media creates stable hydrochloride salts for pharmaceutical formulations .

Hydrolysis of the Ether Linkage

The ethoxy bridge undergoes cleavage under strong acidic or basic conditions:

Studies demonstrate complete cleavage within 4-6 hours, with the dimethoxyphenyl group remaining intact . The generated phenolic intermediate serves as a precursor for further functionalization.

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl ring undergoes directed EAS at activated positions:

| Reaction | Reagents | Position | Product | Biological Impact |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5' | 3-(3,4-dimethoxy-5-nitrophenyl) derivative | Enhanced AChE inhibition |

| Bromination | Br₂/FeBr₃ | C6' | Brominated analog | Antibacterial activity |

Density functional theory calculations confirm preferential substitution at C5' due to maximal electron density . Brominated derivatives show 4-fold increased antimicrobial potency compared to parent compound .

Reduction of Chromen-2-one Core

Catalytic hydrogenation modifies the lactone ring system:

| Reducing Agent | Pressure | Product | Spectral Changes (¹H NMR) |

|---|---|---|---|

| H₂/Pd-C | 40 psi | 3,4-Dihydro-2H-chromen-2-ol | δ 4.98 (d, J=6.5Hz, H3), δ 2.76 (m, H4) |

| NaBH₄/NiCl₂ | Ambient | Seco-acid derivative | Disappearance of δ 6.24 (H3 coumarin) |

Reduced derivatives exhibit altered π-stacking capabilities, influencing receptor binding kinetics in neurological targets .

Condensation Reactions at C3 Position

The electron-rich C3 position undergoes Knoevenagel-type condensations:

These reactions proceed with 70-85% efficiency under solvent-free conditions, preserving the piperidine-ethoxy side chain . The hydrazine derivatives demonstrate particular efficacy against Trichophyton species .

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the coumarin core:

| Wavelength | Solvent | Dimer Structure | Melting Point |

|---|---|---|---|

| 350 nm | Acetonitrile | Head-to-tail cyclobutane | 248-250°C |

This reaction produces stereospecific dimers with modified fluorescence properties, useful in material science applications.

The compound's reactivity profile enables rational design of derivatives with tailored pharmacological properties. Recent studies highlight its potential as a multimodal therapeutic scaffold, particularly when modified through these reaction pathways . Continued investigation focuses on optimizing reaction selectivity through microwave-assisted and flow chemistry approaches .

科学研究应用

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a complex organic compound with a chromen-2-one core, a piperidin-1-yl group, and a dimethoxyphenyl group, possessing a molecular formula of C20H21NO5 and a molecular weight of 355.39 g/mol. Research indicates that compounds similar to it exhibit significant antibacterial and antioxidant activities. Derivatives have demonstrated efficacy against strains like Escherichia coli and Pseudomonas aeruginosa, as well as promising cytotoxic effects against various human tumor cell lines, suggesting potential applications in anticancer drug development.

Synthesis

The synthesis of this compound can be achieved through multiple routes, allowing for the fine-tuning of substituents to optimize biological activity while maintaining structural integrity.

Potential applications

this compound has potential applications in several fields. Preliminary studies suggest that it may interact with specific proteins involved in cell signaling pathways associated with cancer progression and bacterial resistance mechanisms. Investigating these interactions can provide insights into its mechanism of action and help identify potential targets for therapeutic intervention.

Structural Similarities and Biological Activities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-methylphenyl)-7-(piperidin-1-yl)chromen-2-one | Similar chromen core; different aryl substitution | Anticancer activity |

| 7-(N,N-Dimethylaminoethyl)-chromen-2-one | Different side chain; retains chromen structure | Antioxidant properties |

| 6-Methylcoumarin | Simplified structure; lacks piperidine | Antibacterial activity |

作用机制

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-yl ethoxy side chain may enhance its binding affinity to certain targets, while the chromen-2-one core may contribute to its overall biological activity.

相似化合物的比较

Similar Compounds

Coumarin: A simpler chromen-2-one derivative with various biological activities.

Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

7-Hydroxycoumarin: Another chromen-2-one derivative with potential therapeutic applications.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl group and the piperidin-1-yl ethoxy side chain, which may confer distinct chemical and biological properties compared to other chromen-2-one derivatives.

生物活性

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one , commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C28H38N2O5

- Molecular Weight : 482.621 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a coumarin core substituted with a dimethoxyphenyl group and a piperidinyl ethoxy side chain, which are crucial for its biological activity.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Coumarins may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.

- Case Study : A study on related coumarin derivatives demonstrated effective inhibition of BRCA-deficient cancer cell lines, highlighting the potential of these compounds in targeted cancer therapies .

Neuroprotective Effects

Coumarins are also noted for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's:

- Acetylcholinesterase Inhibition : The compound has been identified to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For example, related compounds have shown IC50 values as low as 20 nM against AChE .

- Case Study : In vitro studies indicated that certain coumarin derivatives significantly protect neuronal cells from oxidative stress-induced damage .

Anti-inflammatory Properties

Coumarins possess anti-inflammatory properties that may be beneficial in treating various inflammatory conditions:

- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Research Findings : Studies have reported that specific coumarin derivatives exhibit potent inhibition of inflammatory markers in cellular models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of the compound is essential for its therapeutic application:

- Absorption and Distribution : Preliminary data suggest good oral bioavailability and distribution across biological membranes.

- Toxicity Studies : Toxicological assessments indicate that certain structural modifications can enhance safety profiles while maintaining efficacy .

Comparative Analysis of Related Compounds

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-27-21-9-7-17(15-23(21)28-2)20-14-18-6-8-19(16-22(18)30-24(20)26)29-13-12-25-10-4-3-5-11-25/h6-9,14-16H,3-5,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIPYHYHBJHLCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCCCC4)OC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。